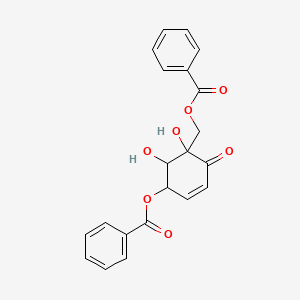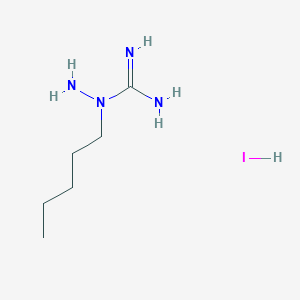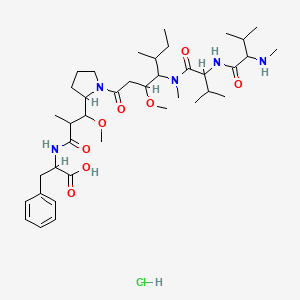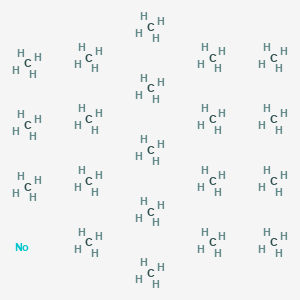![molecular formula C20H24ClNO4 B13400672 rel-(3R,4S)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-methoxyphenyl)piperidine hydrochloride](/img/structure/B13400672.png)
rel-(3R,4S)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-methoxyphenyl)piperidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride: is a chemical compound belonging to the family of paroxetine derivatives. It is a chiral molecule with the molecular formula C20H23NO4·ClH and a molecular weight of 377.86 g/mol . This compound is primarily used in research settings, particularly in the fields of neurology and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride involves multiple steps, starting from the appropriate benzodioxole and methoxyphenyl precursors. The key steps include:
Formation of the piperidine ring: This is achieved through a cyclization reaction involving the benzodioxole and methoxyphenyl intermediates.
Introduction of the defluoro and methoxy groups: These functional groups are introduced through selective substitution reactions.
Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt form by treatment with hydrochloric acid under controlled conditions.
Industrial Production Methods: Industrial production of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reagents, efficient catalysts, and optimized reaction conditions to ensure maximum yield and purity .
化学反应分析
Types of Reactions:
Oxidation: rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and defluoro positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride is widely used in scientific research, particularly in the following areas:
Chemistry: As a reference standard for analytical methods and chiral separation studies.
Biology: In studies related to neurotransmitter modulation and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Used in the development of new pharmaceuticals and as an impurity standard in quality control
作用机制
The mechanism of action of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride involves the inhibition of serotonin reuptake in the brain. This leads to an increase in serotonin levels in the synaptic cleft, which enhances neurotransmission and alleviates symptoms of depression and anxiety. The compound primarily targets the serotonin transporter (SERT) and modulates the serotoninergic pathways .
相似化合物的比较
Paroxetine: The parent compound, widely used as an antidepressant.
Fluoxetine: Another selective serotonin reuptake inhibitor with similar therapeutic effects.
Sertraline: A selective serotonin reuptake inhibitor with a different chemical structure but similar mechanism of action.
Uniqueness: rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride is unique due to the presence of the defluoro and methoxy groups, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound, paroxetine. These modifications can potentially lead to differences in efficacy, side effect profile, and metabolic stability .
属性
分子式 |
C20H24ClNO4 |
|---|---|
分子量 |
377.9 g/mol |
IUPAC 名称 |
(3R,4S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-methoxyphenyl)piperidine;hydrochloride |
InChI |
InChI=1S/C20H23NO4.ClH/c1-22-16-4-2-14(3-5-16)18-8-9-21-11-15(18)12-23-17-6-7-19-20(10-17)25-13-24-19;/h2-7,10,15,18,21H,8-9,11-13H2,1H3;1H/t15-,18-;/m1./s1 |
InChI 键 |
WGRXGIJCIOCNHB-KQKCUOLZSA-N |
手性 SMILES |
COC1=CC=C(C=C1)[C@H]2CCNC[C@@H]2COC3=CC4=C(C=C3)OCO4.Cl |
规范 SMILES |
COC1=CC=C(C=C1)C2CCNCC2COC3=CC4=C(C=C3)OCO4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1S)-2-methyl-4-oxo-3-[(2E)-penta-2,4-dienyl]cyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate](/img/structure/B13400608.png)
![(6Z,9Z)-20-[chloro(dideuterio)methyl]-20-deuterio-19,19-dideuteriooxyoctatriaconta-6,9-diene-18,21-dione](/img/structure/B13400612.png)
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(9H-xanthen-9-ylsulfanyl)propanoic acid](/img/structure/B13400616.png)
![2-Methyl-6-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)hept-2-enoic acid](/img/structure/B13400617.png)

![2-Methyl-N-[3-(trifluoromethyl)benzyl]-1,6-naphthyridine-3-carboxamide](/img/structure/B13400625.png)



![2-[(2-aminocyclohexyl)amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B13400668.png)
![2,5-dioxopyrrolidin-1-yl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoate](/img/structure/B13400679.png)

![1-[(3,4-Dichlorophenyl)acetyl]-2-(1-pyrrolidinylmethyl)piperazine](/img/structure/B13400683.png)
